molecular formula C20H12Cl2N2O3 B2956247 7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338778-79-3

7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No. B2956247
M. Wt: 399.23
InChI Key: OIWFSUNRXZDOGR-UHFFFAOYSA-N
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Description

The compound “7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has two chloro groups, one amide group, and a chromeno[2,3-b]pyridine core. The chromeno[2,3-b]pyridine core is a fused bicyclic system containing a pyran ring (a six-membered ring with one oxygen) and a pyridine ring (a six-membered ring with one nitrogen) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromeno[2,3-b]pyridine core, with the various substituents attached at the specified positions. The presence of the nitrogen in the pyridine ring and the oxygen in the pyran ring would add to the polarity of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The chloro groups could be substituted in nucleophilic substitution reactions, and the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar pyridine and pyran rings, as well as the polar amide group, would likely make this compound relatively polar. This could affect its solubility, boiling point, and other physical properties .

Scientific Research Applications

Chemical Structure and Crystallization

Studies on compounds with chromene structures have revealed insights into their crystallization properties and structural conformation. For example, research on 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives highlighted their crystallization in different space groups, demonstrating the importance of anti-rotamer conformation around the C-N bond and the positional relationship between the amide O atom and the O atom of the pyran ring (Reis et al., 2013). These structural insights are crucial for understanding the physical and chemical behaviors of chromene-based compounds in various applications, including material science and drug development.

Synthesis and Reactivity

The reactivity of chromone-3-carboxamides with cyanothioacetamide to form chromeno[4,3-b]pyridine derivatives with significant yields indicates a versatile pathway for synthesizing novel compounds that could have various scientific applications, including medicinal chemistry (Kornev et al., 2019).

Fluorescent Probes and Sensing Applications

The development of fluorescent coumarin-based probes for selective detection of copper ions showcases the application of chromene derivatives in creating highly selective sensors for metal ions. Such sensors can be used in environmental monitoring, biological research, and the development of diagnostic tools (Zhou Peng, 2010).

Materials Science

Chromene derivatives have been explored for their potential in materials science, such as in the synthesis of aromatic polyamides with coumarin chromophores. These materials exhibit unique properties like good thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, which could be beneficial in developing new materials for electronic, optical, and coating applications (Nechifor, 2009).

Future Directions

The chromeno[2,3-b]pyridine core of this compound is a structure of interest in medicinal chemistry . Therefore, future research could potentially explore the biological activity of this compound and its derivatives, as well as optimize its synthesis for potential industrial production .

properties

IUPAC Name

7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O3/c1-10-14(19(26)24-13-5-2-11(21)3-6-13)9-16-18(25)15-8-12(22)4-7-17(15)27-20(16)23-10/h2-9H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWFSUNRXZDOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

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